1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a pyrazole-based boronic ester derivative characterized by a benzyloxybutyl substituent at the N1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C4-position. Its molecular structure (C₁₈H₂₅BN₂O₃) enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems, which are critical in drug discovery and materials science .
Properties
IUPAC Name |
1-(4-phenylmethoxybutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O3/c1-19(2)20(3,4)26-21(25-19)18-14-22-23(15-18)12-8-9-13-24-16-17-10-6-5-7-11-17/h5-7,10-11,14-15H,8-9,12-13,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVHMZCRCPWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole generally involves multiple steps:
Preparation of 4-Benzyloxybutyl bromide:
Reacting 4-hydroxybutyl bromide with benzyl bromide under basic conditions to yield 4-benzyloxybutyl bromide.
Reaction conditions: Usually conducted in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the pyrazole ring:
Condensation of the prepared 4-benzyloxybutyl bromide with hydrazine hydrate and a 1,3-dicarbonyl compound to form the substituted pyrazole ring.
Reaction conditions: This step is typically performed under reflux conditions with an appropriate catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The benzyloxy group can undergo oxidative cleavage with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction conditions: Usually performed under acidic conditions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction:
The dioxaborolan group can be reduced to a boronic acid using agents like sodium borohydride (NaBH₄).
Reaction conditions: Mild conditions in methanol or ethanol.
Substitution:
The compound can undergo nucleophilic substitution reactions at the benzyloxy group, where nucleophiles replace the benzyloxy group.
Reaction conditions: Typically conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride (NaH).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium (Pd), hydrazine hydrate
Major Products Formed
Carboxylic acids
Aldehydes
Boronic acids
Substituted pyrazoles
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing boron and pyrazole moieties exhibit promising anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .
2. Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been investigated for their ability to mitigate neurodegenerative diseases. The specific structure of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole may contribute to its efficacy in protecting neuronal cells from oxidative stress and apoptosis .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron-containing moiety is particularly beneficial for enhancing charge transport properties .
2. Polymer Chemistry
In polymer chemistry, the compound can serve as a functional monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for applications in coatings and composites .
Organic Synthesis Applications
1. Cross-Coupling Reactions
The presence of the boron atom allows for its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, making it a valuable tool for the construction of complex organic molecules .
2. Synthesis of Novel Compounds
The compound can act as a precursor or intermediate in the synthesis of novel pyrazole derivatives with varied functional groups. This versatility opens avenues for creating compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its application:
In biological systems: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring often serves as a key interaction point, while the benzyloxy and dioxaborolan groups can affect the compound's binding affinity and specificity.
In chemical reactions: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1-Position
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Key Difference : Cyclobutyl group replaces benzyloxybutyl.
- Impact: The smaller cyclobutyl substituent reduces steric hindrance and molecular weight (C₁₃H₂₁BN₂O₂ vs. However, reduced lipophilicity may limit bioavailability .
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Key Difference : Diethoxyethyl group introduces an acetal functionality.
- Impact : The electron-rich diethoxyethyl substituent may stabilize the boronate group, enhancing shelf life. However, the polar acetal group reduces hydrophobicity, which could affect cellular uptake .
1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Substituent Variations at the C4-Position
1-Benzyl-4-methoxy-1H-pyrazole
Hybrid Derivatives
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Key Difference : Tetrahydro-2H-pyran-4-yl substituent.
- Impact : The oxygen-containing heterocycle improves aqueous solubility (logP ~2.1 vs. 3.5 for the benzyloxybutyl analog), favoring pharmacokinetic profiles .
Biological Activity
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a unique combination of a pyrazole ring and a dioxaborolane moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and drug delivery systems.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis typically involves the reaction of 1-cyclopropyl-4-iodo-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of suitable solvents and catalysts like [Ir(COD)Cl]₂. The reaction conditions are crucial for achieving high yields and purity of the final product .
Enzyme Inhibition
The dioxaborolane structure is known for its ability to form reversible covalent bonds with diols. This property makes it a candidate for enzyme inhibition studies. Research has indicated that compounds with similar boron structures can act as enzyme inhibitors, which may be applicable for therapeutic interventions in various diseases .
Anticancer Properties
Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer activity. For instance, certain pyrazole-based compounds have been shown to inhibit specific kinases involved in cancer progression. The incorporation of the dioxaborolane moiety could enhance this activity through improved binding affinity to target enzymes .
Case Studies
- Inhibition of Kinases : A study demonstrated that pyrazole derivatives could inhibit c-Met kinase, which is implicated in various cancers. The presence of the dioxaborolane group may enhance the selectivity and potency of these inhibitors .
- Antimicrobial Activity : Some boron-containing compounds have exhibited antimicrobial properties. While specific data on this compound is limited, similar compounds have shown promise against bacterial strains .
Comparative Analysis
To better understand the biological potential of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, we can compare it with other structurally similar compounds:
| Compound Name | Structure Similarity | Notable Biological Activity |
|---|---|---|
| 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | High | Enzyme inhibition |
| 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Moderate | Anticancer activity |
| 2-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Moderate | Antimicrobial properties |
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?
The compound can be synthesized via Pd-catalyzed Miyaura borylation. A typical protocol involves reacting a halogenated pyrazole precursor (e.g., bromide) with bis(pinacolato)diboron (Bpin) or pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C . Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is the structure of this compound validated experimentally?
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., benzyloxybutyl chain and dioxaborolane). The pyrazole proton typically appears as a singlet near δ 7.5–8.0 ppm, while the dioxaborolane methyl groups resonate as a singlet at δ 1.0–1.3 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Use SHELXL for refinement, ensuring R-factor < 5% and wR < 15% .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .
Q. What are the primary applications of this compound in academic research?
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl conjugates, which are valuable in medicinal chemistry (e.g., kinase inhibitors) and materials science . Additionally, its pyrazole core may serve as a scaffold for probing biological targets (e.g., σ receptors or antimicrobial agents) .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare DFT-optimized bond lengths/angles with SCXRD data to validate models. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
Q. What experimental design considerations are critical for optimizing Suzuki-Miyaura couplings using this boronic ester?
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are effective for aryl halide partners.
- Base Compatibility : Use KCO or CsCO in polar aprotic solvents (DMF, THF) to avoid protodeboronation.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent boronic ester oxidation .
- Yield Optimization : Screen molar ratios (1:1.2 boronic ester:halide) and temperatures (60–100°C) via DOE (Design of Experiments).
Q. How should researchers address contradictions between computational predictions and experimental spectral data?
- NMR Chemical Shifts : Use gauge-invariant atomic orbital (GIAO) methods in DFT to simulate NMR spectra. Deviations >0.5 ppm may require reassessing solvent effects or conformational dynamics .
- Crystallographic vs. DFT Geometry : If bond length discrepancies arise, analyze thermal ellipsoids in SCXRD to distinguish static disorder from computational limitations.
Q. What strategies are recommended for evaluating the biological activity of derivatives of this compound?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC determination) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values reported alongside selectivity indices .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives for in vivo studies .
Q. What are the best practices for resolving ambiguous electron density in X-ray crystallography?
- Data Quality : Ensure resolution <1.0 Å and completeness >95%.
- Refinement : Use SHELXL’s restraints for disordered regions (e.g., benzyloxybutyl chain).
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and RSR/Z scores to identify modeling errors .
Methodological Notes
- Spectral Interpretation : For complex H NMR splitting patterns (e.g., ABX systems in the benzyloxy group), simulate spectra using MestReNova or ACD/Labs.
- Crystallization : Optimize crystal growth via vapor diffusion (e.g., DCM/hexane) or slow cooling from DMSO .
- Data Reproducibility : Report detailed synthetic protocols (catalyst loading, reaction time) and characterization metrics (NMR acquisition parameters, SCXRD CIF files) to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
